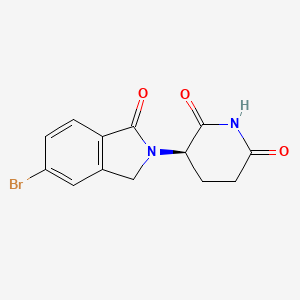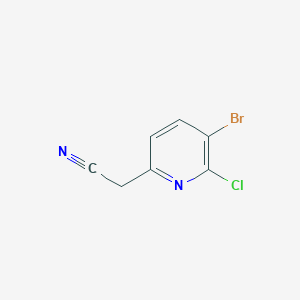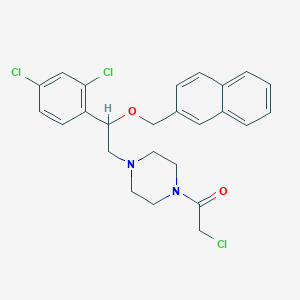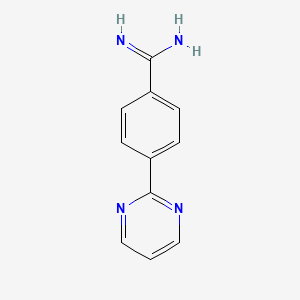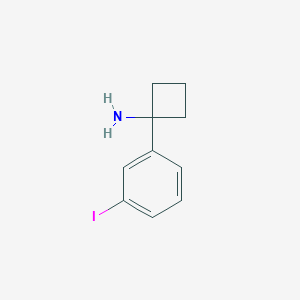![molecular formula C20H24N2O2 B12965201 (1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965201.png)
(1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[44003,8]decane is a complex organic molecule featuring a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation, using reagents like dimethyl sulfate or methyl iodide.
Construction of the Tricyclic Core: The tricyclic core is formed through a series of cyclization reactions, often involving intramolecular nucleophilic substitutions and ring-closing metathesis.
Final Assembly: The final step involves coupling the quinoline derivative with the tricyclic core, typically using palladium-catalyzed cross-coupling reactions under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyquinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinoline ring, converting it to a tetrahydroquinoline derivative using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, under anhydrous conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with bacterial cell membranes and disrupt their function makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interfere with DNA replication and repair processes in cancer cells could lead to the development of new chemotherapeutic drugs.
Industry
Industrially, the compound can be used in the development of new materials with unique electronic and optical properties. Its tricyclic structure provides a rigid framework that can be exploited in the design of advanced polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial cell membranes, causing disruption and cell death. In anticancer applications, it intercalates into DNA, inhibiting replication and transcription processes, leading to apoptosis of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their substituents and overall structure.
Tricyclic Compounds: Tricyclic antidepressants such as amitriptyline have a similar tricyclic structure but differ in their functional groups and pharmacological effects.
Uniqueness
What sets (1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane apart is its combination of a quinoline moiety with a rigid tricyclic core, providing unique chemical and biological properties that are not seen in simpler quinoline derivatives or other tricyclic compounds. This unique structure allows for diverse applications across multiple fields, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(3S,5S,6R,8S)-3-ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C20H24N2O2/c1-3-20-12-22-9-7-13(20)10-18(22)19(24-20)15-6-8-21-17-5-4-14(23-2)11-16(15)17/h4-6,8,11,13,18-19H,3,7,9-10,12H2,1-2H3/t13-,18+,19-,20+/m0/s1 |
Clé InChI |
VRRIKIVHRAFRBP-LGWHJFRWSA-N |
SMILES isomérique |
CC[C@@]12CN3CC[C@H]1C[C@@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)OC |
SMILES canonique |
CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one](/img/structure/B12965125.png)
![6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate](/img/structure/B12965127.png)

